molecular formula C8H14O3 B13334383 2,8-Dioxaspiro[4.5]decan-6-ol

2,8-Dioxaspiro[4.5]decan-6-ol

Cat. No.: B13334383
M. Wt: 158.19 g/mol
InChI Key: FBYCXPCFRNBLOQ-UHFFFAOYSA-N
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Description

2,8-Dioxaspiro[45]decan-6-ol is a chemical compound with a unique spirocyclic structure It is characterized by a bicyclic framework where two oxygen atoms are incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dioxaspiro[4.5]decan-6-ol typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal intermediate. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2,8-Dioxaspiro[4.5]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for aminocarbonylation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,8-Dioxaspiro[4.5]decan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dioxaspiro[4.5]decan-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spirocyclic structure may allow it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dioxaspiro[45]decan-6-ol is unique due to its specific spirocyclic structure and the position of the oxygen atoms

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,8-dioxaspiro[4.5]decan-6-ol

InChI

InChI=1S/C8H14O3/c9-7-5-10-3-1-8(7)2-4-11-6-8/h7,9H,1-6H2

InChI Key

FBYCXPCFRNBLOQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C12CCOC2)O

Origin of Product

United States

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